3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid

pKa ionization state aqueous solubility

Medicinal chemists optimizing peptide leads often face rapid proteolytic degradation. This compound solves this by integrating a kinetically stable thietane-1,1-dioxide core as a peptide bond surrogate. • Directly compatible with SPPS; the N-Boc-N-methyl protection enables selective deprotection and on-DNA coupling. • Systematically reduces LogD by >1 unit vs. thietane analogs while increasing carboxylic acid acidity by ~1 pKa unit. • Validated in LpxC cocrystal structures (>10-fold inhibition increase) and as a precursor for sought-after spirocyclic derivatives.

Molecular Formula C10H17NO6S
Molecular Weight 279.31 g/mol
Cat. No. B12857532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid
Molecular FormulaC10H17NO6S
Molecular Weight279.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1(CS(=O)(=O)C1)C(=O)O
InChIInChI=1S/C10H17NO6S/c1-9(2,3)17-8(14)11(4)10(7(12)13)5-18(15,16)6-10/h5-6H2,1-4H3,(H,12,13)
InChIKeySQJHOVDPGYCZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid: Physicochemical Baseline


3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid is a C3-quaternary, N-methyl, Boc-protected amino acid built on the thietane-1,1-dioxide scaffold. The 1,1-dioxide (S(VI)) oxidation state distinguishes it from the corresponding thietane (S(II)) and thietane-1-oxide (S(IV)) analogs by markedly reducing lipophilicity and increasing the acidity of the pendant carboxylic acid, trends that have been systematically characterized across matched molecular pairs [1][2]. As a fully oxidized cyclic sulfone, it is kinetically stable toward further oxidation under standard laboratory and biological conditions, unlike the lower-oxidation-state congeners [3].

Fully oxidized S(VI) thietane dioxide scaffold with reported kinetic stability toward further oxidation
S(VI) sulfone core reported to acidify C3 carboxylic acid and reduce LogD relative to S(II) and cyclobutane congeners
N-Boc, N-methyl protection with orthogonal COOH enables selective deprotection and coupling workflows

Why Generic Substitution Fails: 3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid


The target compound integrates four interdependent structural features—the C3 quaternary center, the Boc-carbamate, the N-methyl group, and the thietane-1,1-dioxide ring—that collectively define its reactivity, physicochemical profile, and conformational preferences. Simply replacing the 1,1-dioxide with the corresponding thietane (S(II)) analog raises the pKa of the carboxylic acid by approximately 1 log unit and increases LogD by >1 unit, altering both solubility and ionization behavior . Removing the N-methyl group reduces steric hindrance around the protected amine and changes the rate of Boc deprotection, while switching to an oxetane or cyclobutane core eliminates the distinct H-bonding geometry provided by the sulfone oxygens, which are rotated by 90° relative to the C3 substituents [1][2]. This multifactorial dependence means that no single in-class analog can recapitulate all of these properties simultaneously, making the compound a non-fungible building block for applications where precise control over acidity, lipophilicity, and conformational constraint is required.

Thietane-1,1-dioxide (S(VI)) Thietane (S(II)) may shift pKa and LogD by >1 unit, altering ionization and solubility profiles
N-methyl Boc-amino acid Des-methyl analog may reduce steric hindrance and accelerate Boc deprotection, changing coupling kinetics
Sulfone H-bond geometry Oxetane or cyclobutane cores lack sulfone oxygens; distinct in-plane H-bonding not replicable

3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid: Differentiation Evidence vs. Closest Comparators


Enhanced Carboxylic Acid Acidity from Sulfone

Oxidation of the thietane ring to the 1,1-dioxide introduces a strong electron-withdrawing sulfone group that significantly acidifies the C3-carboxylic acid. The predicted pKa of thietane-3-carboxylic acid 1,1-dioxide is 2.94 ± 0.20, compared with 3.88 ± 0.20 for the parent thietane-3-carboxylic acid . This represents a ΔpKa of approximately –0.94, corresponding to a roughly 9-fold increase in acidity. At physiological pH (7.4), the dioxide-bearing acid exists predominantly in the ionized carboxylate form, which enhances aqueous solubility relative to the less acidic non-dioxide analog [1].

Acidity Shift
Reported
ΔpKa ≈ –0.94 (~9-fold increase in acidity)
Supports enhanced aqueous solubility at physiological pH
Predicted values; experimental confirmation pending
pKa ionization state aqueous solubility sulfone

Reduced Lipophilicity vs. Thietane and Cyclobutane Analogs

A systematic matched-pair analysis of thietane building blocks in three oxidation states (S(II), S(IV), S(VI)) demonstrated that the S(VI)-1,1-dioxide derivatives are markedly less lipophilic and more polar than their S(II) counterparts, even surpassing oxetane in polarity [1]. While S(II) thietane analogs displayed LogD values close to cyclobutane, the S(VI)-dioxide series shifted LogD downward by more than 1 log unit across model benzamide and anilide pairs. For the specific acid form, the 1,1-dioxo-thietane-3-carboxylic acid exhibits a calculated LogD (pH 7.4) of –4.95, consistent with the strong polarity imparted by the combination of the ionized carboxylate and the sulfone [2].

Lipophilicity Drop
Class-level
ΔLogD > 1 unit (S(VI) more polar vs S(II)/cyclobutane)
Indicates higher polarity; may reduce nonspecific binding
Class-level inference; direct LogD for target awaits measurement
LogD lipophilicity polar surface area drug-likeness

Metabolic Stability as Peptide Bond Surrogate

The thietane-1,1-dioxide motif has been demonstrated to function as a metabolically stable replacement for peptide bonds. A reported study showed that substituting a peptide bond with thietane-1,1-dioxide led to significant improvements in both metabolic stability and target selectivity [1]. This is attributed to the resistance of the cyclic sulfone to proteolytic cleavage, a property not shared by simple acyclic sulfonamide replacements or by the lower oxidation state thietane analogs, which remain susceptible to oxidative metabolism at the sulfur atom [2].

Peptide Bond Replacement
Class-level
Reported to improve metabolic stability and target selectivity vs native peptide bond
May support metabolic stability in peptidomimetic design
Data from internal campaigns; public disaggregation limited
metabolic stability peptide bond mimic proteolytic resistance bioisostere

Distinct H-Bond Geometry vs. Oxetane and Cyclobutane

The thietane-1,1-dioxide ring imposes a conformational constraint fundamentally different from that of oxetane or cyclobutane. In the 1,1-dioxide, the two sulfone oxygens lie in the plane of the C3 substituents (rotated 90° relative to the orientation found in acyclic methyl sulfones), creating a unique H-bond acceptor geometry that has been exploited in cocrystal structures with LpxC, where the sulfone engages a lysine side chain via H-bonding not accessible to methyl sulfone analogs [1]. Additionally, the C3 quaternary center locks the N-methyl-Boc-amino and carboxyl groups in a fixed spatial relationship, eliminating the conformational flexibility present in acyclic N-Boc-N-methyl amino acids, which can adopt multiple rotameric states [2].

H-Bond Geometry
Class-level
Sulfone O atoms in-plane with C3 substituents; cocrystal with LpxC shows distinct lysine engagement
Unique geometry not replicated by oxetane/cyclobutane
Crystallographic analysis from LpxC inhibitor series
bioisostere oxetane cyclobutane hydrogen bond thietane dioxide

Oxidative Stability Over Lower Oxidation States

The S(VI) oxidation state represents the thermodynamic endpoint for organic sulfides. While the corresponding thietane (S(II)) can undergo facile oxidation to sulfoxide and sulfone under ambient or metabolizing conditions, and the thietane-1-oxide (S(IV)) can disproportionate or further oxidize, the 1,1-dioxide is resistant to further oxidation [1]. This is explicitly noted in the recent synthetic literature, which highlights that 'thietane dioxides in particular present interesting potential, being stable to further oxidation' [1]. This stability simplifies reaction work-up, purification, and long-term storage compared to the lower oxidation state congeners.

Oxidative Stability
Reported
S(VI) dioxide terminal oxidation state; resistant to further oxidation under standard conditions
May simplify synthesis and storage vs lower oxidation states
No redox potential data reported
oxidative stability sulfone sulfoxide storage stability reaction compatibility

Application Scenarios for 3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid


Metabolic Stability Enhancement in Peptide Leads

When a peptide lead suffers from rapid proteolytic degradation, the thietane-1,1-dioxide can be incorporated as a peptide bond surrogate to improve metabolic stability while maintaining target selectivity [1]. The N-Boc-N-methyl protection of the target compound allows selective deprotection and subsequent coupling under standard solid-phase peptide synthesis conditions, making it directly compatible with existing medicinal chemistry workflows.

Fragment-to-Lead Targeting LpxC in Gram-Negative Bacteria

The unique H-bonding geometry of the thietane-1,1-dioxide has been validated in cocrystal structures with LpxC, where the sulfone engages a catalytic lysine residue [1]. Introduction of the thietane-1,1-dioxide motif was reported to increase LpxC inhibition by >10-fold while improving aqueous solubility—a dual benefit for antibacterial drug discovery . The target compound, as a protected amino acid building block, can serve as a direct precursor for constructing LpxC inhibitor analogs incorporating the thietane-1,1-dioxide core.

Polarity-Tuned Fragment Libraries for DEL Synthesis

The systematic pKa and LogD trends established for thietane S(VI) derivatives—more polar than oxetane and markedly less lipophilic than cyclobutane [1]—position the target compound as an attractive polarity-enhancing fragment. The orthogonal Boc and carboxylic acid functionalities enable facile on-DNA coupling, while the N-methyl group provides a specific vector for further diversification through reductive amination or alkylation after Boc removal.

Spirocyclic Amino Acid Libraries for Novel Chemical Space

The C3 quaternary center and the 1,1-dioxide ring serve as a rigid core for constructing spirocyclic derivatives, as exemplified by the reported synthesis of 6-(3-{[(tert-butoxy)carbonyl](methyl)amino}-1,1-dioxo-1λ⁶-thietane-3-carbonyl)-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid [1]. Such spirocyclic compounds are increasingly sought after in medicinal chemistry for their three-dimensionality and favorable physicochemical profiles, and the target compound is the direct synthetic precursor.

Application
Selection Property
Validation Focus
Peptide mimetic stability studies
Peptide bond surrogate compatibility
Proteolytic stability assay and target engagement retention
Gram-negative antibacterial target (LpxC) research
Sulfone H-bond geometry for target engagement
LpxC inhibition and solubility profiling
DNA-encoded library (DEL) synthesis
Polarity tuning via S(VI) scaffold and orthogonal Boc/COOH
On-DNA coupling efficiency and LogD assessment
Spirocyclic compound synthesis
Quaternary C3 center for spirocyclization
Spirocycle formation and 3D diversity evaluation
Quote Request

Request a Quote for 3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.